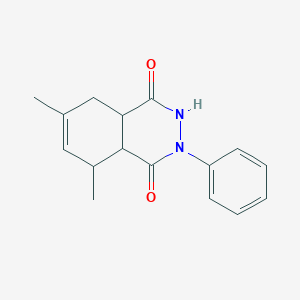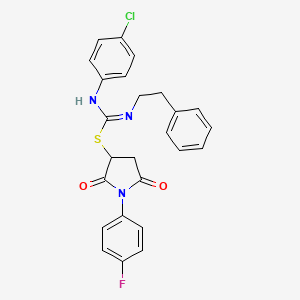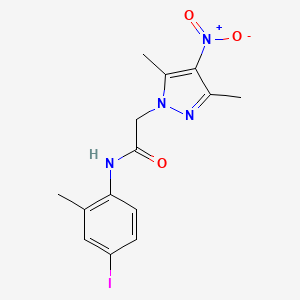
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione, also known as Ro 40-5967, is a potent and selective antagonist of the glycine site of N-methyl-D-aspartate (NMDA) receptors. This compound has been extensively studied for its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 acts as a competitive antagonist at the glycine site of NMDA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the glycine site, 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 inhibits the activation of NMDA receptors, thereby reducing the influx of calcium ions and preventing the induction of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activity of various enzymes involved in the metabolism of neurotransmitters. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in lab experiments is its high selectivity for the glycine site of NMDA receptors, which allows for more precise manipulation of synaptic transmission. However, one limitation is that it may not be suitable for studying the role of NMDA receptors in certain brain regions, as it may not readily cross the blood-brain barrier.
Orientations Futures
There are several future directions for research on 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967. One area of interest is its potential therapeutic applications in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its use as a tool for investigating the mechanisms underlying synaptic plasticity and learning and memory processes. Finally, further studies are needed to determine the optimal dosages and administration routes for 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine to give the corresponding amide. The amide is then cyclized with phthalic anhydride in the presence of a base to form the pyrrolidinedione ring.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been widely used in scientific research to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-3-8-17(9-13(12)2)21-18(22)11-15(19(21)23)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHKCKJSLGFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)



![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)

![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)